molecular formula C26H24N4O4 B14990744 4-(4-ethoxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-(pyridin-4-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-(4-ethoxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-(pyridin-4-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B14990744
M. Wt: 456.5 g/mol
InChI Key: MOZLZRKDHHGGEV-UHFFFAOYSA-N
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Description

4-(4-ETHOXY-3-METHOXYPHENYL)-3-(2-HYDROXYPHENYL)-5-[(PYRIDIN-4-YL)METHYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound that belongs to the class of pyrrolopyrazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ETHOXY-3-METHOXYPHENYL)-3-(2-HYDROXYPHENYL)-5-[(PYRIDIN-4-YL)METHYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by cyclization and functional group modifications. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include using continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. This can provide insights into its biological activity and potential therapeutic applications.

Medicine

The compound’s potential medicinal applications include acting as a lead compound for developing new drugs. Its interactions with specific molecular targets can be explored for treating various diseases.

Industry

In the industrial sector, the compound may be used in developing new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-ETHOXY-3-METHOXYPHENYL)-3-(2-HYDROXYPHENYL)-5-[(PYRIDIN-4-YL)METHYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolopyrazoles: A class of compounds with similar core structures but different substituents.

    Phenylpyridines: Compounds with phenyl and pyridine rings, similar to the target compound.

Uniqueness

The uniqueness of 4-(4-ETHOXY-3-METHOXYPHENYL)-3-(2-HYDROXYPHENYL)-5-[(PYRIDIN-4-YL)METHYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE lies in its specific substituents and their positions, which can significantly influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C26H24N4O4

Molecular Weight

456.5 g/mol

IUPAC Name

4-(4-ethoxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-(pyridin-4-ylmethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C26H24N4O4/c1-3-34-20-9-8-17(14-21(20)33-2)25-22-23(18-6-4-5-7-19(18)31)28-29-24(22)26(32)30(25)15-16-10-12-27-13-11-16/h4-14,25,31H,3,15H2,1-2H3,(H,28,29)

InChI Key

MOZLZRKDHHGGEV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2CC4=CC=NC=C4)NN=C3C5=CC=CC=C5O)OC

Origin of Product

United States

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